

Commercial Suppliers of (+/-)-Ropivacaine-d7: A Technical Guide

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Compound of Interest

Compound Name: (+/-)-Ropivacaine-d7 (propyl-d7)

Cat. No.: B12294233

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers of (+/-)-Ropivacaine-d7, a deuterated analog of the local anesthetic Ropivacaine. This stable isotope-labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical method development, primarily serving as an internal standard for the accurate quantification of Ropivacaine in biological matrices. This document outlines the available commercial sources, their product specifications, and detailed experimental protocols for its application.

Commercial Availability and Product Specifications

Several reputable suppliers offer (+/-)-Ropivacaine-d7 and its hydrochloride salt for research purposes. The following tables summarize the key quantitative data available from these suppliers. It is important to note that while suppliers provide general product specifications, lot-to-lot variability can exist. Therefore, it is always recommended to refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Table 1: Commercial Suppliers of (+/-)-Ropivacaine-d7

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity (Deuterium Incorporation)
Santa Cruz Biotechnology	Ropivacaine-d7 ^[1]	1392208-04-6	C ₁₇ H ₁₉ D ₇ N ₂ O	281.45 ^[1]	≥98% ^[1]	Not specified
Toronto Research Chemicals (via LGC Standards)	(±)-Ropivacaine-d7 (propyl-d7) ^[2]	1392208-04-6	C ₁₇ H ₁₉ D ₇ N ₂ O	281.444 ^[2]	>95% (HPLC)	Not specified
MedchemExpress	(Rac)-Ropivacaine-d7	1392208-04-6	Not specified	Not specified	Not specified	Not specified

Table 2: Commercial Suppliers of (+/-)-Ropivacaine-d7 Hydrochloride

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity (Deuterium Incorporation)
Cayman Chemical	(-)-Ropivacaine-d7 (hydrochloride)	1217667-10-1	$C_{17}H_{19}D_7N_2O \cdot HCl$	317.9	≥98% ((-)-Ropivacaine)	≥99% deuterated forms (d_1-d_7); ≤1% d_0
Santa Cruz Biotechnology	Ropivacaine-d7 Hydrochloride	1217667-10-1	$C_{17}H_{20}D_7CIN_2O$	317.91	Not specified	Not specified
Toronto Research Chemicals (via LGC Standards)	Ropivacaine-d7 Hydrochloride	1217667-10-1	$C_{17}H_{20}D_7CIN_2O$	317.91	>95% (HPLC)	Not specified
Pharmaffiliates	Ropivacaine-d7 Hydrochloride	1217667-10-1	$C_{17}H_{20}D_7CIN_2O$	317.91	Not specified	Not specified
MedchemExpress	Ropivacaine-d7 hydrochloride	Not specified	Not specified	Not specified	Not specified	Not specified

Experimental Protocols: Bioanalytical Application of (+/-)-Ropivacaine-d7

(+/-)-Ropivacaine-d7 is predominantly utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ropivacaine in biological samples such as plasma and cerebrospinal fluid. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting ropivacaine from plasma samples is protein precipitation.

Methodology:

- To 200 μ L of plasma sample (or standard/quality control), add 100 μ L of the internal standard working solution ((+/-)-Ropivacaine-d7 in a suitable organic solvent like methanol or acetonitrile).
- Add 500 μ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 3 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The chromatographic separation is crucial for resolving ropivacaine and its metabolites from other endogenous matrix components. A reversed-phase C18 column is typically employed.

Typical LC Conditions:

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. A typical gradient might be:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: Linear ramp to 95% B
 - 2.5-3.0 min: Hold at 95% B
 - 3.0-3.1 min: Return to 5% B
 - 3.1-4.0 min: Re-equilibration at 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

Tandem Mass Spectrometry (MS/MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

MRM Transitions:

- Ropivacaine: The precursor ion is the protonated molecule $[M+H]^+$. A common transition is m/z 275.2 \rightarrow 126.1.
- (+/-)-Ropivacaine-d7 (IS): The precursor ion is $[M+H]^+$. The corresponding transition is m/z 282.2 \rightarrow 133.1.

The specific collision energy and other MS parameters should be optimized for the instrument in use to achieve maximum sensitivity and specificity.

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of ropivacaine in plasma samples using (+/-)-Ropivacaine-d7 as an internal standard.

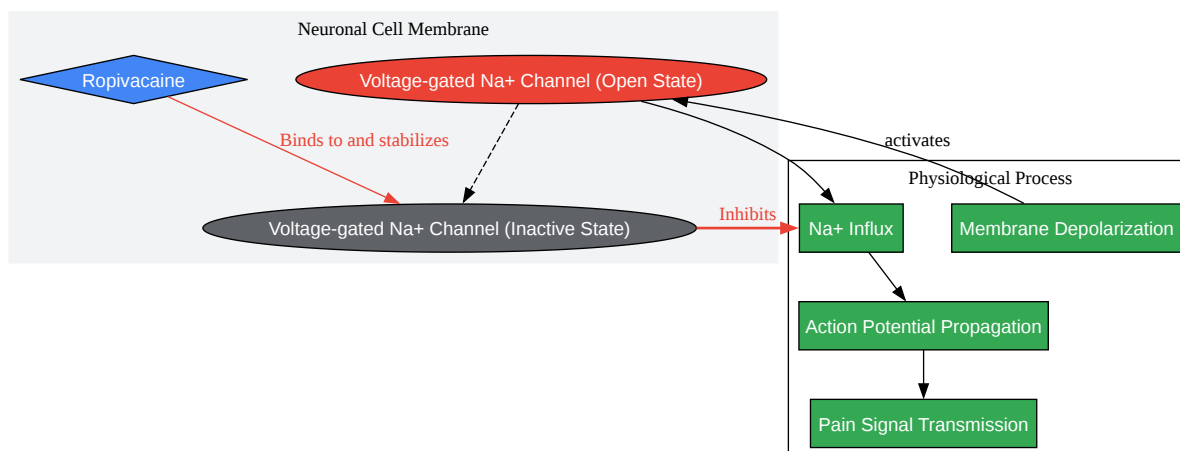


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Caption: Bioanalytical workflow for ropivacaine quantification.

Signaling Pathway: Mechanism of Action of Ropivacaine

Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of nerve impulses.



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Caption: Mechanism of action of Ropivacaine.

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References

- 1. scbt.com [scbt.com]
- 2. Buy Online CAS Number 1392208-04-6 - TRC - (±)-Ropivacaine-d7 (propyl-d7) | LGC Standards [lgcstandards.com]

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